5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Overview
Description
5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one is a complex organic compound that belongs to the class of phenanthridinone derivatives. These compounds are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiproliferative, and antitubercular properties . The structure of this compound includes a fluorophenyl group, which often enhances its biological activity and stability.
Preparation Methods
The synthesis of 5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed annulation of appropriate precursors. This method provides controlled access to a range of functionalized phenanthridinone derivatives in high yields (59-88%) under mild conditions . Another approach involves the use of nickel-catalyzed amidation of aryl iodides . Industrial production methods often utilize these catalytic processes due to their efficiency and scalability.
Chemical Reactions Analysis
5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenanthridinone derivatives.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds. In biology, it is used to study the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to the inhibition of key enzymes or receptors involved in disease pathways. This compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-(4-Fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one include other phenanthridinone derivatives and fluorinated heterocycles. For example:
Phenanthridine: A nitrogen heterocyclic compound used as a basis for DNA-binding fluorescent dyes.
Fluorinated Pyrazoles: Compounds like 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, which have applications in medicinal chemistry.
Synthetic Cathinones: Fluorinated derivatives like 3F-α-PiHP, which are used in forensic and toxicological studies.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its specific applications and properties.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO/c1-25(2)13-19-23(21(28)14-25)22-18-6-4-3-5-15(18)9-12-20(22)27-24(19)16-7-10-17(26)11-8-16/h3-12,24,27H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHZGKLGCKVZRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CC=C(C=C5)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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